5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H7BrN2S·HBr. It is a derivative of thiazole, a versatile heterocyclic compound known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an amine group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of 4-cyclopropyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate are common.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thio-thiazoles, and amino-thiazoles.
Oxidation and Reduction: Products include thiazole sulfoxides, sulfones, and thiazolidines.
Coupling Reactions: Products include biaryl thiazoles and alkyl thiazoles.
Scientific Research Applications
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
- 5-bromo-4-methyl-thiazol-2-amine
Uniqueness
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science applications.
Properties
Molecular Formula |
C6H8Br2N2S |
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Molecular Weight |
300.02 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2S.BrH/c7-5-4(3-1-2-3)9-6(8)10-5;/h3H,1-2H2,(H2,8,9);1H |
InChI Key |
XQAJHBDDNIXNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)Br.Br |
Origin of Product |
United States |
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